molecular formula C26H26ClN5O2 B11225553 ethyl 4-{[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate

ethyl 4-{[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate

Cat. No.: B11225553
M. Wt: 476.0 g/mol
InChI Key: KLRZCIQFACTUKD-UHFFFAOYSA-N
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Description

Ethyl 4-{[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolopyrimidine core, which is a fused heterocyclic system, and various substituents that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolopyrimidine core and subsequent functionalization. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . The reaction conditions often require the use of solvents such as xylene and bases like sodium methoxide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, often using reagents like halides or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-{[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as protein kinases or receptors. The pyrrolopyrimidine core can bind to the active site of enzymes, inhibiting their activity and affecting various cellular pathways. This interaction can lead to the modulation of cell proliferation, apoptosis, and other biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its combination of a pyrrolopyrimidine core with a piperidine carboxylate group makes it a versatile compound for various applications.

Properties

Molecular Formula

C26H26ClN5O2

Molecular Weight

476.0 g/mol

IUPAC Name

ethyl 4-[[7-(3-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C26H26ClN5O2/c1-2-34-26(33)31-13-11-20(12-14-31)30-24-23-22(18-7-4-3-5-8-18)16-32(25(23)29-17-28-24)21-10-6-9-19(27)15-21/h3-10,15-17,20H,2,11-14H2,1H3,(H,28,29,30)

InChI Key

KLRZCIQFACTUKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2=C3C(=CN(C3=NC=N2)C4=CC(=CC=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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